

Synthesis Protocol for 27-O-Demethylrapamycin

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Compound of Interest

Compound Name: **27-O-Demethylrapamycin**

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This document provides detailed application notes and protocols for the chemical synthesis of **27-O-Demethylrapamycin**, an analog of the immunosuppressant and mTOR inhibitor, rapamycin (also known as sirolimus). The protocols described herein are based on the selective demethylation of the C27 hydroxyl group of rapamycin.

Introduction

Rapamycin is a macrolide produced by the bacterium *Streptomyces hygroscopicus* with potent immunosuppressive and anti-proliferative properties.^[1] Its mechanism of action involves the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the mammalian Target of Rapamycin (mTOR). The modification of rapamycin at various positions has been a key strategy in the development of new analogs with altered pharmacokinetic properties and target specificities. **27-O-Demethylrapamycin** is one such analog where the methyl group at the C27 position is removed. This application note details a one-step chemical synthesis approach for its preparation from the readily available starting material, sirolimus.^[2] ^[3]

Principle of the Method

The synthesis of **27-O-Demethylrapamycin** is achieved through the selective demethylation of sirolimus. This is accomplished by utilizing a Lewis acid as a demethylating agent. The protocol outlined below describes two primary methods: one employing boron tribromide (BBr_3) and another using a combination of a Lewis acid, such as aluminum chloride ($AlCl_3$), with an iodide

source.[2][3] These reagents facilitate the cleavage of the methyl ether at the C27 position to yield the desired demethylated product.

Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding yields for the synthesis of **27-O-Demethylrapamycin** using different demethylating agents, as described in the cited literature.

Demethylating Agent	Solvent	Sirolimus (mmol)	Molar Ratio (Sirolimus:Reagent)	Temperature (°C)	Reaction Time (hours)	Yield (%)
BBr ₃	Dichloromethane	2	1:0.2	-40	4	2.1
AlCl ₃ / NaI / 15-crown-5	Acetonitrile	2	1:1:1:1	~2	8	2.4
AlCl ₃ / NaI / 15-crown-5	Acetonitrile	2	1:1:1:1	~3	12	2.9
AlCl ₃ / Tetrabutylammonium Iodide (Bu ₄ NI)	Acetonitrile	2	1:5:5	~0	16	1.6

Experimental Protocols

Method 1: Demethylation using Boron Tribromide (BBr₃)

This protocol outlines the demethylation of sirolimus using BBr₃ in dichloromethane.

Materials:

- Sirolimus
- Anhydrous Dichloromethane (CH_2Cl_2)
- 1M Boron tribromide (BBr_3) solution in dichloromethane
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Nitrogen gas
- Standard laboratory glassware
- High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

- Dissolve 1.83 g (2 mmol) of sirolimus in 50 mL of anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to -40 °C using a suitable cooling bath.
- Slowly add 0.4 mL of a 1M BBr_3 solution in dichloromethane dropwise to the reaction mixture. The molar ratio of sirolimus to BBr_3 should be approximately 1:0.2.
- Maintain the reaction at -40 °C for 4 hours.
- After the reaction is complete, quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution to decompose the excess BBr_3 .
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Wash the organic layer twice with saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and evaporate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by HPLC to obtain **27-O-Demethylrapamycin**.

Method 2: Demethylation using Aluminum Chloride (AlCl_3) and Sodium Iodide (NaI)

This protocol describes the demethylation of sirolimus using a combination of AlCl_3 and NaI with a crown ether in acetonitrile.

Materials:

- Sirolimus
- Anhydrous Acetonitrile (CH_3CN)
- Aluminum chloride (AlCl_3)
- Sodium iodide (NaI)
- 15-crown-5 ether
- Nitrogen gas
- Standard laboratory glassware
- HPLC system for purification

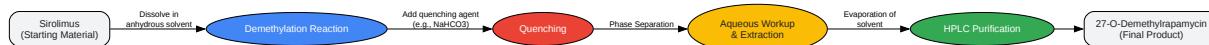
Procedure:

- Solution A: Dissolve 1.83 g (2 mmol) of sirolimus in 15 mL of anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
- Solution B: In a separate flask, dissolve 0.134 g (1 mmol) of aluminum chloride, 0.150 g (1 mmol) of sodium iodide, and 0.220 g (1 mmol) of 15-crown-5 in 5 mL of anhydrous acetonitrile.
- Cool Solution A to approximately 2 °C.
- Slowly add Solution B dropwise to Solution A while maintaining the temperature at ~2 °C.
- Allow the reaction to proceed for 8 hours at this temperature.

- Upon completion, follow a similar workup procedure as in Method 1 to remove the Lewis acid.
- Purify the crude product by HPLC to isolate **27-O-Demethylrapamycin**.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **27-O-Demethylrapamycin** from sirolimus.



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Caption: General workflow for the synthesis of **27-O-Demethylrapamycin**.

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References

- 1. US3929992A - Rapamycin and process of preparation - Google Patents [patents.google.com]
- 2. CN101481382A - Preparation of 27-demethyl sirolimus - Google Patents [patents.google.com]
- 3. CN101481382B - Preparation method of 27-demethylsirolimus - Google Patents [patents.google.com]
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